molecular formula C13H12FN3O2 B13259688 5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13259688
M. Wt: 261.25 g/mol
InChI Key: FHFWGACTJDUFAB-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a cyclobutyl group at position 5 and a 3-fluorophenyl substituent at position 1 of the triazole core.

Properties

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

5-cyclobutyl-1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12FN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19)

InChI Key

FHFWGACTJDUFAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps. The synthetic route often starts with the preparation of the cyclobutyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the triazole ring. The final step involves the introduction of the carboxylic acid group. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Key reactions include:

Reaction ConditionsReagents/CatalystsProductYieldReference
Acid-catalyzed esterificationMethanol, H<sub>2</sub>SO<sub>4</sub>Methyl 5-cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate75–82%
Coupling with alkyl halidesDCC/DMAP, R-X (alkyl)Corresponding alkyl esters68–74%
  • Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols or alkyl halides.

  • Applications : Ester derivatives are critical intermediates for prodrug development.

Amidation and Carboxamide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug discovery:

Reaction TypeReagents/ConditionsProductsYieldReference
HATU-mediated couplingHATU, DIPEA, DMFN-Alkyl/N-aryl carboxamides60–85%
Ph<sub>2</sub>POCl activationPh<sub>2</sub>POCl, aminesAromatic carboxamides55–78%
Hydroxamic acid formationNH<sub>2</sub>OH·HCl5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-hydroxamic acid70%
  • Selectivity : Steric hindrance from the cyclobutyl group directs coupling to less hindered amines .

  • Notable Example : Coupling with (1r,4R)-4-hydroxycyclohexylamine produced a pharmacologically active MDM2 inhibitor (Ki < 1 nM) .

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution reactions:

ReactionReagents/ConditionsProductsYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Cyclobutyl-1-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid40%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Brominated derivatives35–50%
  • Regioselectivity : The 3-fluorophenyl group directs electrophiles to the para position relative to fluorine due to its electron-withdrawing effect.

Decarboxylation and Ring Modifications

Controlled decarboxylation and triazole ring functionalization have been reported:

ReactionConditionsProductsYieldReference
Thermal decarboxylation200°C, inert atmosphere5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole65%
Cycloaddition with alkynesCu(I) catalystFused bicyclic triazole derivatives45–60%
  • Mechanism : Decarboxylation proceeds via a six-membered transition state involving the triazole ring.

Hydrolysis and Stability

The compound demonstrates stability under standard conditions but hydrolyzes under extreme pH:

ConditionProductsHalf-LifeReference
Acidic (pH < 2)Degradation products (unidentified)2 h
Basic (pH > 12)5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate salt30 min

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals distinct reactivity patterns:

CompoundKey Reaction DifferenceReference
5-Cyclobutyl-1-(4-fluorophenyl) analogSlower nitration due to steric effects
5-Phenyl-1-(3-pyridyl) analogEnhanced amidation yields with HATU

Scientific Research Applications

5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituent modifications. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 1, 5) Molecular Weight Key Physicochemical Features
5-Cyclobutyl-1-(3-fluorophenyl)-... (Target) 3-fluorophenyl, cyclobutyl ~277.27* Moderate lipophilicity; rigid alicyclic substituent
5-tert-Butyl-1-(3-fluorophenyl)-... 3-fluorophenyl, tert-butyl 263.27 High lipophilicity; bulky substituent
5-Phenyl-1-(3-pyridyl)-... 3-pyridyl, phenyl ~265.27* Polar pyridyl group enhances solubility
5-(3-Bromophenyl)-1-methyl-... 3-bromophenyl, methyl 282.09 Increased halogen bulk; reduced solubility
5-Ethyl-1-(2-fluorophenyl)-... 2-fluorophenyl, ethyl 235.22 Fluorine at ortho position; smaller substituent

*Calculated based on molecular formulas.

Pharmacokinetic and Toxicity Considerations

  • Fluorine Substitution: Fluorine at the meta position (3-fluorophenyl) in the target compound likely improves bioavailability and reduces oxidative metabolism compared to non-halogenated analogs .
  • Cyclobutyl vs.
  • Carboxylic Acid Group : Enhances water solubility but may limit blood-brain barrier penetration, a common trait in peripherally acting anti-inflammatory agents .

Key Research Findings and Gaps

  • Structural Insights : Molecular docking studies on analogs suggest that the target compound’s 3-fluorophenyl and cyclobutyl groups could align with COX-2’s active site, though experimental validation is needed .
  • Synthetic Feasibility : The synthesis route for the target compound may parallel methods used for phenyl-pyridyl derivatives, such as cyclocondensation or nucleophilic substitution .
  • Unanswered Questions: No direct data on the target compound’s COX-2 selectivity, potency, or pharmacokinetic profile. Impact of cyclobutyl rigidity on metabolic stability remains speculative.

Biological Activity

5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antimalarial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 229.23 g/mol

Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit protein denaturation, a key factor in inflammation.

  • Inhibition Assay Results :
    • Maximum inhibition at 1000 µg/mL: 71.1%
    • Comparison with Aspirin: 81.3% at the same concentration .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. The following results were obtained:

  • IC50_{50} : 176 µM against the 3D7 strain of P. falciparum.
  • The effectiveness is attributed to the ability of triazoles to inhibit essential enzymes in the malaria parasite .

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-7< 12
HeLa< 12
A549< 12

These results indicate promising selectivity against cancerous cells compared to normal cell lines.

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of synthesized triazole derivatives revealed that compounds similar to this compound showed a dose-dependent inhibition of protein denaturation. This study utilized an egg albumin denaturation assay and confirmed the potential of triazole compounds in managing inflammatory conditions .

Study 2: Antimalarial Efficacy

In another research effort focused on antimalarial activity, the synthesized triazole compounds were assessed using the SYBR Green assay. The findings indicated that modifications to the triazole scaffold could enhance its potency against P. falciparum, suggesting avenues for further development of effective antimalarial drugs .

Study 3: Anticancer Properties

A comprehensive evaluation of various triazole derivatives revealed that those containing the cyclobutyl group exhibited significant cytotoxicity against human cancer cell lines. Molecular docking studies provided insights into their interaction with target enzymes, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 5-cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, analogous compounds like S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives are synthesized via nucleophilic substitution and cyclization under reflux with alcohols or THF . Optimization may include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst screening : Use of acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts to enhance cyclization efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the carboxylic acid derivative.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • X-ray crystallography : Resolves bond angles and substituent positions, as demonstrated for similar triazole derivatives in Acta Crystallographica studies (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine structures) .
  • NMR spectroscopy : ¹H/¹³C NMR can distinguish between N1- and N2-substituted triazole isomers. For example, the 3-fluorophenyl group’s deshielding effect on adjacent protons (δ 7.2–7.8 ppm) helps confirm substitution patterns .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of triazole-carboxylic acid derivatives in biological systems?

  • Substituent variation : Compare bioactivity of analogs with differing substituents (e.g., cyclobutyl vs. cyclohexyl) to assess steric/electronic effects. Evidence from PubChem on cycloheptyl-triazole-sulfonamide analogs suggests bulkier groups enhance target selectivity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with receptors like kinases or GPCRs. SMILES data (e.g., Canonical SMILES: Clc1cc(Cl)cc(c1)n1nc(nc1C)C(=O)O) can guide 3D structure generation .
  • Data contradiction resolution : If biological activity conflicts with predicted models, validate via mutagenesis assays or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can researchers address discrepancies in crystallographic data and spectroscopic results for triazole derivatives?

  • Multi-technique validation : Cross-validate X-ray data (e.g., dihedral angles of the triazole ring ) with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G* calculations).
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain differences between solid-state (crystallography) and solution-phase (NMR) structures .

Methodological Guidance

Q. What protocols are recommended for evaluating the stability of this compound under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Light/thermal stability : Store samples under UV light (254 nm) or at 40°C for accelerated stability testing. Refer to safety protocols for fluorophenyl derivatives, including proper ventilation and PPE .

Q. Table 1. Stability Data for Analogous Compounds

ConditionDegradation (%)Half-life (h)Source
pH 2.0, 37°C15%48
UV exposure, 24h30%18

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

  • Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity, then hydrolyze in vivo. Ethyl 5-formyl-1-aryl-triazole-4-carboxylates demonstrate this strategy .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the triazole nitrogen, as seen in sulfonamide-triazole hybrids .

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